molecular formula C19H20FNO B286582 N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide

Numéro de catalogue B286582
Poids moléculaire: 297.4 g/mol
Clé InChI: JOHHTTHDSVNSRL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA), which is a major inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on neurotransmission and behavior.

Mécanisme D'action

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide works by selectively inhibiting GABA-AT, which increases the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that can reduce the activity of excitatory neurons and modulate the overall balance of neurotransmission. By increasing GABA levels, N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide can have a variety of effects on behavior and physiology, depending on the specific brain regions and circuits involved.
Biochemical and Physiological Effects:
N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, it can increase GABA levels in the brain, reduce seizure activity, decrease anxiety-like behavior, and reduce drug-seeking behavior in animal models. These effects are likely due to the modulation of GABAergic neurotransmission in specific brain regions.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide in lab experiments is its selectivity for GABA-AT, which allows for the specific modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. Additionally, N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide has been shown to have good pharmacokinetic properties, which makes it suitable for use in animal models and potentially in humans. However, one limitation of N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide is that it may have off-target effects on other enzymes or receptors, which could complicate the interpretation of results.

Orientations Futures

There are a number of potential future directions for research on N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide. One area of interest is the potential therapeutic applications of N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide in human neurological and psychiatric disorders. Clinical trials are currently underway to evaluate the safety and efficacy of N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide in epilepsy, anxiety, and addiction. Additionally, there is interest in exploring the effects of N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide on other neurotransmitter systems and brain regions, as well as its potential for use in combination with other drugs or therapies. Overall, N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide represents a promising target for the development of novel treatments for a variety of neurological and psychiatric disorders.

Méthodes De Synthèse

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide can be synthesized using a variety of methods, but one common approach involves the reaction of 3-fluorobenzoyl chloride with cyclopentylmagnesium bromide, followed by the addition of benzyl bromide and subsequent deprotection of the resulting benzylated intermediate. This method has been optimized to produce high yields of pure N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide with minimal impurities.

Applications De Recherche Scientifique

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. For example, preclinical studies have shown that N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide can increase GABA levels in the brain and improve symptoms in animal models of epilepsy, anxiety, and addiction. Clinical trials are currently underway to evaluate the safety and efficacy of N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide in humans with these conditions.

Propriétés

Formule moléculaire

C19H20FNO

Poids moléculaire

297.4 g/mol

Nom IUPAC

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide

InChI

InChI=1S/C19H20FNO/c20-17-12-6-11-16(13-17)19(22)21-18(15-9-4-5-10-15)14-7-2-1-3-8-14/h1-3,6-8,11-13,15,18H,4-5,9-10H2,(H,21,22)

Clé InChI

JOHHTTHDSVNSRL-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)F

SMILES canonique

C1CCC(C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.